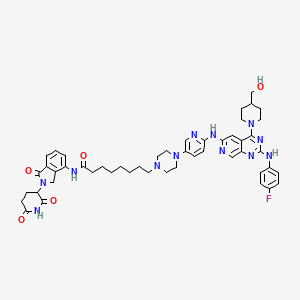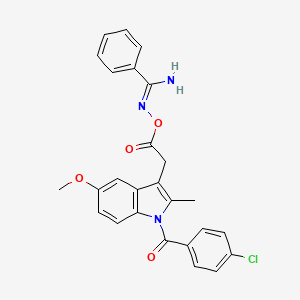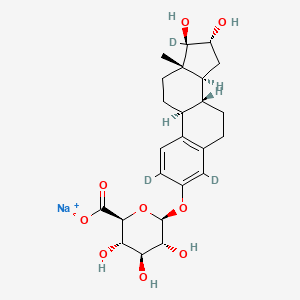
Antitumor agent-55
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is particularly effective in inducing apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-55 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in modifying the structure of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Antitumor agent-55 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its ability to inhibit tumor growth and induce cell death.
Mechanism of Action
The mechanism of action of antitumor agent-55 involves several key processes:
Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
Cell Cycle Arrest: this compound induces G1/S phase arrest, preventing cancer cells from proliferating.
Molecular Targets: The compound targets various proteins involved in cell cycle regulation and apoptosis, including p27, Bax, and caspase-3
Comparison with Similar Compounds
Artemisinin: A natural product with antitumor properties, known for its ability to produce reactive oxygen species and induce apoptosis.
Triptolide: A diterpenoid with potent antitumor activity, affecting multiple cellular pathways.
Sesquiterpene Lactones: Compounds like parthenolide and thapsigargin, known for their anticancer properties.
Uniqueness of Antitumor Agent-55: this compound stands out due to its specific ability to induce G1/S phase arrest and its potent activity against a broad range of cancer cell lines. Its unique mechanism of action and high efficacy make it a valuable candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C32H34N6O4S |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-[5-methyl-2-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-yl]benzamide |
InChI |
InChI=1S/C32H34N6O4S/c1-20-15-28(38-31(33-20)35-32(36-38)43-19-22-11-7-10-21-9-5-6-13-25(21)22)37-14-8-12-24(18-37)34-30(39)23-16-26(40-2)29(42-4)27(17-23)41-3/h5-7,9-11,13,15-17,24H,8,12,14,18-19H2,1-4H3,(H,34,39) |
InChI Key |
QDVCZPRTGHJWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)SCC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


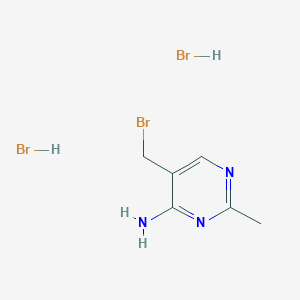
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)

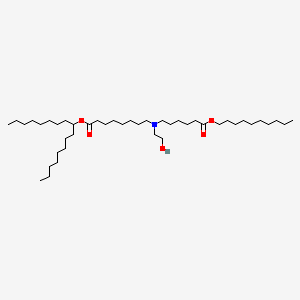


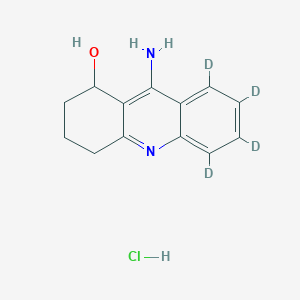
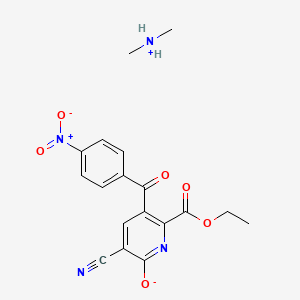
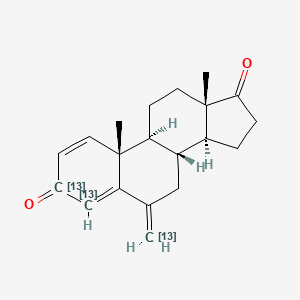

![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
